molecular formula C14H19NO3 B1351538 3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212350-66-7

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1351538
CAS No.: 1212350-66-7
M. Wt: 249.3 g/mol
InChI Key: IXKXWOPQJSDTFX-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 . This notation provides a way to describe the structure of the molecule in a linear format.

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, closely related to 3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, are explored for their potential in drug discovery due to their unique three-dimensional chemical space. The synthesis methodologies for spiropiperidines, which are pivotal in natural product synthesis and drug discovery, focus on constructing the spiro-ring on a preformed piperidine ring or vice versa. These compounds are synthesized for various applications, notably in creating drug candidates (Griggs, Tape, & Clarke, 2018).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines, serve as key pharmacophoric groups in several antipsychotic drugs. These groups, part of molecules like this compound, enhance the potency and selectivity of binding affinity to D2-like receptors, indicating the structural significance of arylalkyl substituents in developing effective antipsychotic agents (Sikazwe et al., 2009).

Copper-mediated C-N Bond Forming Reactions

Copper-mediated systems facilitate C-N bond formation between amines, including piperidine, and aryl halides or arylboronic acids. This methodology, involving recyclable catalysts, is crucial for synthesizing organic compounds and potential drug molecules, showcasing the utility of structures akin to this compound in organic synthesis (Kantam et al., 2013).

Biocatalyst Inhibition by Carboxylic Acids

The presence of carboxylic acid groups in compounds like this compound is significant in the context of biorenewable chemicals. Such carboxylic acids, while being potential precursors for industrial chemicals, can inhibit microbial growth in fermentative production, indicating the dual role of these compounds in biotechnology and microbial engineering (Jarboe, Royce, & Liu, 2013).

Properties

IUPAC Name

3-(piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-6-2-1-3-7-15)11-9-4-5-10(8-9)12(11)14(17)18/h4-5,9-12H,1-3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKXWOPQJSDTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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